1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide
Description
1-(4-Fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is a pyrrolidine-3-carboxamide derivative characterized by a 4-fluorophenyl group at the pyrrolidine ring and a pyrazole moiety substituted with an oxan-4-yl (tetrahydropyran) group at the carboxamide position. The compound’s molecular structure combines a polar tetrahydropyran ring, which may enhance solubility and metabolic stability, with a lipophilic 4-fluorophenyl group. Such structural features are common in drug discovery for optimizing pharmacokinetic properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[1-(oxan-4-yl)pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4O3/c20-14-1-3-16(4-2-14)23-11-13(9-18(23)25)19(26)22-15-10-21-24(12-15)17-5-7-27-8-6-17/h1-4,10,12-13,17H,5-9,11H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKQNRAATEUAELN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves multiple steps and specific reaction conditions. The synthetic route typically starts with the preparation of the key intermediates, which are then coupled together to form the final compound. Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the desired reaction pathways and product purity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Hydrolysis: This reaction involves the cleavage of chemical bonds by the addition of water, often catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in the study of biological processes and as a tool for probing the function of specific proteins or enzymes.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogs and their differentiating features are summarized below:
*Calculated based on molecular formula.
Key Structural and Pharmacokinetic Insights
Substituent Effects on Solubility: The oxan-4-yl group in the target compound introduces a cyclic ether, likely improving aqueous solubility compared to lipophilic groups like isopropyl-thiadiazole () or trifluoroethoxymethyl (). This aligns with the use of tetrahydropyran in medicinal chemistry to balance lipophilicity and solubility .
Cytotoxicity and Antiviral Activity: Analogs with sulfonyl-dihydroisoquinoline substituents () showed cytotoxicity in the range of 0.568–0.604% in HEK cells, suggesting a tolerable safety profile for the structural class. The target compound’s oxan-4-yl group may further reduce cytotoxicity by minimizing reactive intermediates.
Biological Activity
1-(4-fluorophenyl)-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The compound's structure features several functional groups, including a fluorophenyl group, an oxan-4-yl moiety, a pyrazol-4-yl unit, and a pyrrolidine-3-carboxamide segment. The synthesis typically involves multiple steps that include the preparation of key intermediates and their coupling to form the final product. Common reagents include various organic solvents and catalysts to optimize reaction conditions for higher yields.
Anticancer Properties
Research indicates that derivatives of 5-oxopyrrolidine, including the compound , exhibit significant anticancer activity. In vitro studies using A549 human lung adenocarcinoma cells demonstrated structure-dependent cytotoxicity. For instance, modifications to the compound's structure significantly influenced its efficacy against cancer cells:
- Compound Variants: Certain substitutions, such as 4-chlorophenyl or 4-bromophenyl groups, enhanced anticancer activity by reducing cell viability to approximately 61% and 64%, respectively.
- Cytotoxicity: Compounds with a dimethylamino phenyl substitution exhibited the most potent anticancer activity compared to others tested .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored against multidrug-resistant pathogens. In studies, various derivatives were tested against clinically significant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Klebsiella pneumoniae. Notably:
- Selectivity: Certain derivatives demonstrated selective activity against resistant strains while maintaining lower cytotoxicity towards non-cancerous cells.
- Mechanism of Action: The exact molecular targets remain to be fully elucidated; however, binding interactions with specific proteins or enzymes are suggested as a mechanism through which these compounds exert their biological effects .
The mechanism by which this compound exerts its biological effects likely involves modulation of specific molecular targets. This may include:
- Protein Binding: Interaction with proteins involved in cellular signaling pathways.
- Enzyme Inhibition: Potential inhibition of enzymes critical for cancer cell proliferation or pathogen survival.
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Anticancer Activity Study:
- Antimicrobial Activity Study:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
